4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one
CAS No.: 1010916-58-1
Cat. No.: VC14604915
Molecular Formula: C19H17N3O3
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1010916-58-1 |
|---|---|
| Molecular Formula | C19H17N3O3 |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Standard InChI | InChI=1S/C19H17N3O3/c1-22-18(12-8-9-13(23)14(10-12)25-2)15-16(11-6-4-3-5-7-11)20-21-17(15)19(22)24/h3-10,18,23H,1-2H3,(H,20,21) |
| Standard InChI Key | HYGRCIWQZHAVJG-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC |
Introduction
4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound belonging to the class of pyrrolo-pyrazole derivatives. This compound features a unique bicyclic structure that incorporates both pyrrole and pyrazole moieties, which are known for their diverse biological activities. The presence of various functional groups, such as the hydroxy and methoxy substituents on the phenyl ring, contributes to its chemical reactivity and potential biological effects.
Synthesis
The synthesis of 4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step synthetic routes. These routes may include reactions such as condensation reactions or cyclization processes, often requiring specific conditions and reagents to achieve the desired yield and purity.
Antioxidant Activity
Pyrrolo-pyrazole derivatives are known for their antioxidant properties, which can be attributed to the presence of functional groups capable of scavenging free radicals. While specific data on the antioxidant activity of 4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one is limited, its structural similarity to other compounds with demonstrated antioxidant effects suggests potential in this area.
Potential Applications
Given its unique structure and potential biological activities, 4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one could serve as a candidate for further pharmacological research. Its applications might span across fields such as drug development, particularly in the areas of cancer treatment and antioxidant therapies.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one | C19H17N3O3 | 335.4 | Potential antioxidant and anticancer activities |
| Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-4,5-dihydro-3H-pyrimidine-5-carboxylate | C15H18N2O5 | 306.31 | Not specified in available literature |
| 4H-Imidazol-4-one, 3,5-dihydro-5-((4-hydroxy-3-methoxyphenyl)methylene)-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)- | C15H14N4O3S | 330.4 | Not specified in available literature |
This comparison highlights the unique structural features and potential biological activities of 4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one compared to other compounds with similar functional groups.
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